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Compound of Interest

Compound Name:
Methyl 12-aminododecanoate

hydrochloride

Cat. No.: B016019 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various derivatives of

Methyl 12-aminododecanoate hydrochloride. The information presented is compiled from

preclinical research and aims to assist in the evaluation of these compounds for potential

therapeutic applications. The data summarized herein focuses on anticancer and antimicrobial

properties, highlighting structure-activity relationships where available.

Anticancer Activity
Derivatives of long-chain amino acid esters, including those of 12-aminododecanoic acid, have

been investigated for their cytotoxic effects against various cancer cell lines. The introduction of

different N-acyl and N-aryl/heteroaryl groups to the core structure of Methyl 12-

aminododecanoate can significantly modulate its anticancer potential.

Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data (IC50 values) for selected

derivatives against different human cancer cell lines.
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Compound ID
Derivative
Class

Cancer Cell
Line

IC50 (µM) Reference

1

N-(2-chloroethyl-

N'-

nitrosocarbamoyl

)-valine methyl

ester

L1210 Murine

Leukemia
1.5 (µg/mL) [1]

2

N-(2-chloroethyl-

N'-

nitrosocarbamoyl

)-phenylalanine

methyl ester

L1210 Murine

Leukemia
3.0 (µg/mL) [1]

3

N-heteroaryl

enamino amide

2b

AGS (Gastric) 41.10 [2]

4

N-heteroaryl

enamino amide

2b

MCF-7 (Breast) 75.69 [2]

Note: The data presented is from different studies and direct comparison should be made with

caution due to variations in experimental conditions.

Structure-Activity Relationship Insights
Studies on related long-chain amino acid ester derivatives suggest that the nature of the N-

substituent plays a crucial role in determining cytotoxic activity. For instance, the introduction of

N-nitrosocarbamoyl groups has been shown to impart significant anticancer activity against

leukemia cell lines.[1] Furthermore, research on N-heteroaryl enamino amides indicates that

the type of heterocyclic ring and its substitution pattern can influence cytotoxicity against

gastric and breast cancer cells.[2]

Antimicrobial Activity
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Cationic amphiphilic molecules derived from long-chain amino acids are known to possess

antimicrobial properties. These compounds typically interact with and disrupt bacterial cell

membranes. The modification of Methyl 12-aminododecanoate to introduce cationic groups and

modulate hydrophobicity can lead to potent antimicrobial agents.

Antimicrobial Susceptibility Data
Currently, there is a lack of publicly available, direct comparative studies on a series of Methyl
12-aminododecanoate hydrochloride derivatives that provide Minimum Inhibitory

Concentration (MIC) values against a standardized panel of microbes. However, related

compounds have shown activity. For example, N,N-Dimethyl-l-methyldodecylamine oxide, a

derivative of a 12-carbon chain amine, has been shown to inhibit the growth of bacteria, yeast,

and filamentous fungi.[3]

Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide. For

specific details, please refer to the cited literature.

Cell Viability (MTT) Assay for Cytotoxicity
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4

cells/well) and allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compounds (derivatives of Methyl 12-aminododecanoate hydrochloride) and a vehicle

control.

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a

humidified atmosphere with 5% CO2.

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow

MTT to purple formazan crystals.

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g.,

DMSO).
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Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50)

is calculated from the dose-response curve.

Broth Microdilution Method for MIC Determination
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a

suitable broth medium (e.g., Mueller-Hinton Broth).

Compound Dilution: The test compounds are serially diluted in the broth in a 96-well

microtiter plate.

Inoculation: Each well is inoculated with the prepared microbial suspension.

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours

for bacteria).

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest

concentration of the compound that completely inhibits the visible growth of the

microorganism.

Visualizing Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation

of Methyl 12-aminododecanoate hydrochloride derivatives.
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Caption: Workflow for Synthesis and Evaluation of Derivatives.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b016019?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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